pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride
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Overview
Description
Pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride is a useful research compound. Its molecular formula is C7H15ClN2O2 and its molecular weight is 194.66. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
Pyrrolidines, including compounds similar to pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride, are significant in medicinal chemistry. Their synthesis, as in the case of the polar [3+2] cycloaddition between N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene, results in compounds with potential biological effects. Such compounds are used in medicine, as well as in industry as dyes or agrochemical substances (Żmigrodzka et al., 2022).
Reactivity and Stability in Ionic Liquids
The stability and reactivity of related compounds, like 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (PYRRO/NO), have been investigated in different solvents. This study found that PYRRO/NO is more stable in ionic liquids than in dimethylformamide (DMF), suggesting a potential for enhanced reactivity and stability in alternative solvents for similar pyrrolidine compounds (Velázquez et al., 2010).
Catalysis in Organic Synthesis
Pyrrolidines play a crucial role as catalysts in organic synthesis. For example, 4-(pyrrolidin-1-yl)pyridine catalyzed the deconjugative esterification of 2-cyclohexylideneacetic acids, demonstrating the versatility of pyrrolidine derivatives in facilitating chemical reactions (Sano et al., 2006).
Importance in Synthesis of Complex Molecules
The synthesis of complex molecules like 3-(pyrrolidin-1-yl)piperidine, which is significant in medicinal chemistry, showcases the role of pyrrolidine derivatives in the creation of pharmacologically important compounds (Smaliy et al., 2011).
Potential as Bi-substrate Inhibitors
Pyrrolidine nucleotides have been explored as potential inhibitors of enzymes like purine nucleoside phosphorylase. This research suggests the applicability of pyrrolidine derivatives as bi-substrate inhibitors, potentially useful in therapeutic applications (Rejman et al., 2012).
Applications in Herbicidal Activity
Aryl(4-substituted pyridin-3-yl)methyl carbamates, related to this compound, have been synthesized and evaluated for their herbicidal activities. This indicates the potential use of pyrrolidine derivatives in agriculture as herbicides (Nakayama et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
pyrrolidin-3-yl N,N-dimethylcarbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-9(2)7(10)11-6-3-4-8-5-6;/h6,8H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFHENHPVYSGNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1CCNC1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1864072-96-7 |
Source
|
Record name | pyrrolidin-3-yl N,N-dimethylcarbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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